S-(4-Chlorophenyl) acridine-9-carbothioate
Overview
Description
S-(4-Chlorophenyl) acridine-9-carbothioate: is a chemical compound with the molecular formula C20H12ClNOS and a molecular weight of 349.83 g/mol This compound is characterized by the presence of an acridine core, a 4-chlorophenyl group, and a carbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) acridine-9-carbothioate typically involves the reaction of acridine-9-carboxylic acid with 4-chlorophenyl thiol in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) acridine-9-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorophenyl) acridine-9-carbothioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) acridine-9-carbothioate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate
- Phenyl acridine-9-carboxylate
- 4-Chlorophenyl benzoate
Comparison: S-(4-Chlorophenyl) acridine-9-carbothioate is unique due to its specific combination of an acridine core, a 4-chlorophenyl group, and a carbothioate moiety. This structure imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
S-(4-chlorophenyl) acridine-9-carbothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNOS/c21-13-9-11-14(12-10-13)24-20(23)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXQLOMSAYJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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